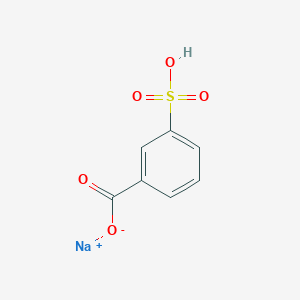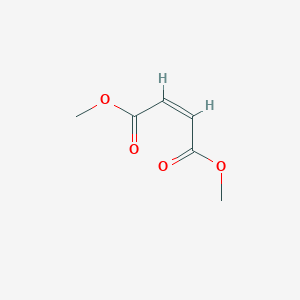
Diethyl 2-(4-méthoxyphényl)malonate
Vue d'ensemble
Description
Diethyl 2-(4-methoxyphenyl)malonate, also known as DEMPM, is an organic compound with a wide range of applications in scientific research. It is an ester of malonic acid and 2-4-methoxyphenol. This compound is used in a variety of laboratory experiments, as well as in the synthesis of a range of organic compounds.
Applications De Recherche Scientifique
Analyse par spectrométrie de masse
Le diéthyl 2-(4-méthoxyphényl)malonate peut être utilisé dans l’étude des spectres de masse des dérivés de diéthylmalonate 2-substitués . Les données de spectrométrie de masse pour ces dérivés peuvent être utiles pour l’identification structurale .
Synthèse des quinolones
Le diéthyl 2-(4-méthoxyphényl)malonate est un matériau de départ précieux pour la synthèse des quinolones . Les quinolones sont un type d’antibiotique et ce composé peut être utilisé dans des études modèles visant à discerner le mode d’action des antibactériens quinoloniques .
Préparation des acides arylènemaloniques
Ce composé peut être utilisé dans la préparation de plusieurs acides arylènemaloniques . Ces composés sont préparés par réaction du diéthyl 2-(4-méthoxyphényl)malonate avec le réactif de Grignard approprié .
Réactions de cyclocondensation
Le diéthyl 2-(4-méthoxyphényl)malonate peut être utilisé comme réactif pour la cyclocondensation avec des 1,3-dinucléophiles pour donner des hétérocycles à six chaînons . Il s’agit d’un processus clé dans la synthèse de divers composés hétérocycliques .
Synthèse des acides barbituriques
Le diéthyl 2-(4-méthoxyphényl)malonate peut réagir avec l’urée pour synthétiser des acides barbituriques . Il s’agit d’une réaction classique connue sous le nom de synthèse des acides barbituriques
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23197-67-3 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)